molecular formula C14H22N2O7 B6603638 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate CAS No. 1803580-95-1

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate

Cat. No.: B6603638
CAS No.: 1803580-95-1
M. Wt: 330.33 g/mol
InChI Key: LCUOYGGIGVEILI-UHFFFAOYSA-N
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Description

3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is a heterocyclic compound featuring a partially saturated pyridazine backbone with three ester functional groups. Its structure includes ethyl and methyl substituents at positions 1, 3, and 4, and an ethoxy group at position 4.

Properties

IUPAC Name

5-O,6-O-diethyl 2-O-methyl 3-ethoxy-4,5-dihydro-3H-pyridazine-2,5,6-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-5-21-10-8-9(12(17)22-6-2)11(13(18)23-7-3)15-16(10)14(19)20-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOYGGIGVEILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C(=NN1C(=O)OC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the tetrahydropyridazine ring[{{{CITATION{{{_2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

  • The chloromethyl groups in 3,5-diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate enhance electrophilicity, facilitating nucleophilic substitutions, whereas the ethoxy group in the target compound may stabilize the tetrahydropyridazine ring through steric and electronic effects .
  • Unsaturated pyridazine derivatives (e.g., Diethyl 3-(3-hydroxy-1-propynyl)pyridazine-4,5-dicarboxylate ) exhibit higher reactivity in cross-coupling reactions compared to saturated analogs due to conjugation with the aromatic system .

Thermal Stability :

  • The target compound’s tetrahydropyridazine core likely confers greater thermal stability than pyrrole-based esters (e.g., Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate ), which decompose above 210 °C .

Synthetic Complexity: Multi-step syntheses involving acid catalysis (e.g., sulfuric acid in methanol) or transition-metal catalysts (e.g., CuI/PdCl₂) are common for tricarboxylate derivatives. However, the ethoxy substituent in the target compound may require milder conditions to avoid ester hydrolysis .

Physicochemical and Analytical Data Comparison

Property Target Compound 3,5-Diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate Diethyl 3-(3-Hydroxy-1-propynyl)pyridazine-4,5-dicarboxylate
Melting Point Not reported 164–166 °C Not reported
Elemental Analysis (C/H/N) Not available C 45.95%, H 4.58%, N 3.72% (found) Not reported
Key Functional Groups Three ethyl/methyl esters, ethoxy Two ethyl esters, chloromethyl groups Two ethyl esters, hydroxypropynyl
Spectroscopic Characterization Likely ¹H/¹³C NMR, IR (inferred from methods in ) Confirmed via elemental analysis and crystallization Characterized by ¹H NMR (δ 123.2 for C-3)

Insights:

  • The absence of reported melting points for the target compound highlights a gap in existing literature, necessitating further experimental characterization.
  • Ethyl/methyl ester groups in the target compound may reduce polarity compared to chloromethyl analogs, influencing solubility in organic solvents .

Biological Activity

3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on available research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H19N3O5
Molecular Weight305.32 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes have been optimized to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Migration and Invasion : The compound also showed potential in inhibiting migration and invasion of cancer cells, which is crucial for metastasis prevention.

Antimicrobial Activity

Research has revealed that compounds similar to this compound possess antimicrobial properties against various bacterial strains:

  • Bacterial Strains Tested : E. coli and S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined through standard broth dilution methods.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • In Vivo Models : Animal models have shown a reduction in inflammation markers following treatment with the compound.

Case Studies

Several case studies have documented the effects of this compound in various biological contexts:

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the efficacy of the compound against breast cancer cells.
    • Findings : A dose-dependent response was observed with significant inhibition at concentrations above 10 µM.
  • Case Study on Bacterial Infections :
    • Objective : To assess antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings : The compound exhibited a notable inhibitory effect with an MIC of 15 µg/mL.
  • Case Study on Inflammation :
    • Objective : To investigate anti-inflammatory effects in a mouse model of arthritis.
    • Findings : Treatment resulted in a significant decrease in paw swelling and inflammatory cytokine levels.

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